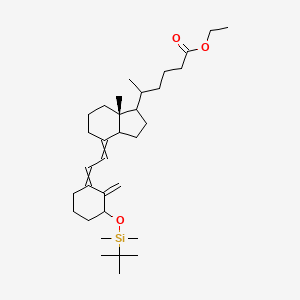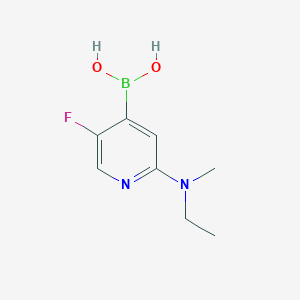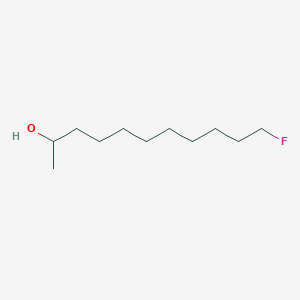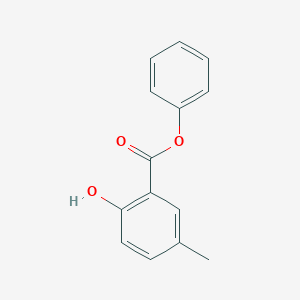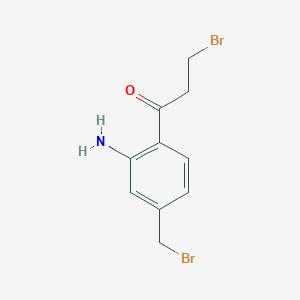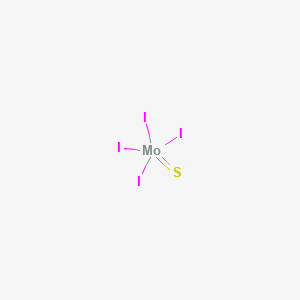
Tetraiodo(sulfanylidene)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum iodide sulfide is a compound that combines molybdenum, iodine, and sulfur. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. Molybdenum iodide sulfide is known for its layered structure, which imparts distinct physical and chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum iodide sulfide can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with aluminum iodide in a sealed tube at elevated temperatures. The reaction proceeds as follows:
6MoO3+12AlI3→[Mo6I8]I4+12I2+6Al2O3
This reaction typically occurs at around 300°C and results in the formation of molybdenum iodide sulfide along with iodine and aluminum oxide as by-products .
Industrial Production Methods: Industrial production of molybdenum iodide sulfide may involve similar high-temperature reactions, often conducted in specialized reactors to ensure controlled conditions and high purity of the final product. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum iodide sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both iodine and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Molybdenum iodide sulfide can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically leads to the formation of molybdenum oxides and iodides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of lower oxidation state molybdenum compounds.
Substitution: Substitution reactions often involve the replacement of iodine or sulfur atoms with other halogens or chalcogens, facilitated by reagents such as chlorine gas or selenium powder.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum trioxide and iodine, while reduction could produce molybdenum metal and hydrogen iodide.
Aplicaciones Científicas De Investigación
Molybdenum iodide sulfide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which molybdenum iodide sulfide exerts its effects is primarily related to its layered structure and the presence of molybdenum, iodine, and sulfur atoms. These elements interact with various molecular targets and pathways, influencing the compound’s reactivity and stability. For example, in catalytic applications, the molybdenum centers can facilitate electron transfer processes, while the iodine and sulfur atoms can participate in bond formation and cleavage reactions .
Comparación Con Compuestos Similares
Molybdenum disulfide (MoS2): Known for its use as a dry lubricant and in electronic applications.
Molybdenum trioxide (MoO3): Used in catalysts and as a precursor for other molybdenum compounds.
Molybdenum hexacarbonyl (Mo(CO)6): Employed in organic synthesis and as a catalyst.
Uniqueness: Molybdenum iodide sulfide stands out due to the combination of iodine and sulfur atoms, which imparts unique chemical properties not found in other molybdenum compounds.
Propiedades
Número CAS |
102714-11-4 |
|---|---|
Fórmula molecular |
I4MoS |
Peso molecular |
635.64 g/mol |
Nombre IUPAC |
tetraiodo(sulfanylidene)molybdenum |
InChI |
InChI=1S/4HI.Mo.S/h4*1H;;/q;;;;+4;/p-4 |
Clave InChI |
AQCPDDZKXRHJQM-UHFFFAOYSA-J |
SMILES canónico |
S=[Mo](I)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



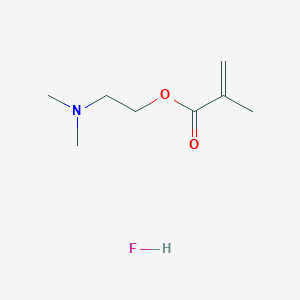
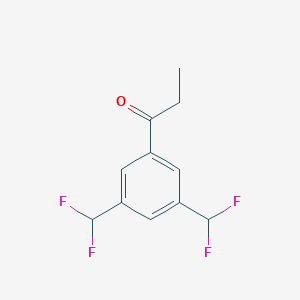
![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
